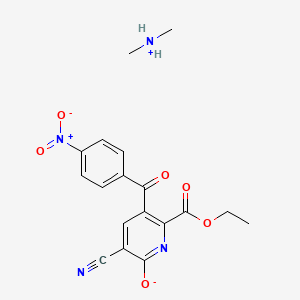

Cox-2-IN-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H18N4O6 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

3-cyano-6-ethoxycarbonyl-5-(4-nitrobenzoyl)pyridin-2-olate;dimethylazanium |

InChI |

InChI=1S/C16H11N3O6.C2H7N/c1-2-25-16(22)13-12(7-10(8-17)15(21)18-13)14(20)9-3-5-11(6-4-9)19(23)24;1-3-2/h3-7H,2H2,1H3,(H,18,21);3H,1-2H3 |

InChI Key |

BPWODPJMZWXVOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=N1)[O-])C#N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-].C[NH2+]C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Cox-2-IN-14

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cox-2-IN-14, also identified as compound 2a in the primary literature, is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] This technical guide delineates the mechanism of action of this compound, presenting available quantitative data, detailed experimental protocols from foundational studies, and visual representations of its operational pathways. The information herein is collated to provide a comprehensive resource for researchers and professionals in the field of drug development and inflammation biology.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects through the selective inhibition of the COX-2 enzyme.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[1] Unlike the constitutively expressed COX-1 isoform, which is involved in homeostatic functions such as gastric protection and platelet aggregation, COX-2 is primarily induced at sites of inflammation. By selectively targeting COX-2, this compound effectively reduces the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Molecular docking studies have further elucidated that this compound effectively binds to the active site of the COX-2 enzyme.[1]

Signaling Pathway

The primary signaling pathway influenced by this compound is the arachidonic acid cascade. The following diagram illustrates the canonical pathway and the point of intervention by this compound.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of this compound against COX-1 and COX-2 enzymes, as reported in Gonçalves et al., 2020.

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound (2a) | COX-1 | >100 | >51.28 |

| COX-2 | 1.95 | ||

| Celecoxib (Reference) | COX-1 | 5.0 | 12.5 |

| COX-2 | 0.4 |

Data extracted from Gonçalves DS, et al. Bioorg Med Chem. 2020 Jun 15;28(12):115549.

The in vivo anti-inflammatory activity of this compound was evaluated using the croton oil-induced ear edema model in mice.

| Compound | Dose (µmol/ear) | Edema Inhibition (%) | MPO Inhibition (%) |

| This compound (2a) | 0.5 | 75.4 | 68.2 |

| Indomethacin (Reference) | 0.5 | 80.1 | 70.5 |

Data extracted from Gonçalves DS, et al. Bioorg Med Chem. 2020 Jun 15;28(12):115549.

Experimental Protocols

In Vitro COX Inhibition Assay

The following protocol is a detailed methodology for determining the in vitro inhibitory activity of this compound against COX-1 and COX-2.

Detailed Steps:

-

Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes were prepared in a Tris-HCl buffer.

-

Compound Preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

-

Incubation: The respective enzyme (COX-1 or COX-2) was pre-incubated with either this compound or the vehicle control for a specified period at a controlled temperature (e.g., 15 minutes at 25°C).

-

Reaction Initiation: The enzymatic reaction was initiated by the addition of arachidonic acid as the substrate.

-

Reaction Termination: After a defined incubation period (e.g., 10 minutes), the reaction was terminated by adding a quenching solution (e.g., a solution containing a non-selective COX inhibitor).

-

Quantification: The amount of prostaglandin E2 (PGE2) produced was quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition at each concentration of this compound was calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) was determined by non-linear regression analysis.

In Vivo Anti-inflammatory Activity: Croton Oil-Induced Mouse Ear Edema

The following protocol outlines the in vivo assessment of the anti-inflammatory effects of this compound.

Detailed Steps:

-

Animal Model: Male Swiss mice were used for the study and were allowed to acclimatize to the laboratory conditions.

-

Grouping: Animals were randomly assigned to different groups: a negative control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin), and the test group (this compound).

-

Treatment Application: A solution of this compound, the vehicle, or the reference drug was topically applied to the inner surface of the right ear of each mouse.

-

Induction of Inflammation: Shortly after treatment, a solution of croton oil in a suitable solvent (e.g., acetone) was applied to the same ear to induce an inflammatory response.

-

Evaluation of Edema: After a predetermined period (e.g., 6 hours), the animals were euthanized, and the extent of ear edema was quantified. This can be done by measuring the thickness of the ear or by taking a standard-sized punch biopsy from both the treated (right) and untreated (left) ears and measuring the difference in weight.

-

Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration, a marker of inflammation, the ear tissue was homogenized, and the MPO activity was determined using a colorimetric assay.

-

Data Analysis: The percentage of inhibition of edema and MPO activity for the treated groups was calculated by comparing the results with the negative control group.

Conclusion

This compound is a selective inhibitor of the COX-2 enzyme, demonstrating significant anti-inflammatory properties both in vitro and in vivo. Its mechanism of action, centered on the blockade of pro-inflammatory prostaglandin synthesis, positions it as a compound of interest for further investigation in the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working in this area.

References

Discovery and Synthesis of a Novel COX-2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a novel, selective cyclooxygenase-2 (COX-2) inhibitor, designated as Cyclooxy-2-IN-1 . This document details the rationale for its design, a complete synthetic pathway, and the experimental protocols for its in vitro and in vivo characterization. All quantitative data are presented in tabular format for clarity, and key biological pathways and experimental workflows are visualized using diagrams. This guide is intended to serve as a practical resource for professionals engaged in the research and development of new anti-inflammatory agents.

Introduction: The Role of COX-2 in Inflammation

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.[2] In contrast, the expression of COX-2 is typically low in normal tissues but is rapidly upregulated at sites of inflammation by various stimuli, including cytokines and growth factors.[3]

The discovery of the inducible COX-2 isoform in the early 1990s revolutionized the development of non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] While traditional NSAIDs inhibit both COX-1 and COX-2, leading to a risk of gastrointestinal side effects, selective COX-2 inhibitors were designed to target the inflammation-specific isoform, thereby reducing the risk of such adverse events.[5] This targeted approach has led to the development of a class of drugs known as "coxibs".[5]

This guide focuses on a novel thiophene carboxamide derivative, Cyclooxy-2-IN-1 , designed as a selective COX-2 inhibitor. Its structure incorporates a sulfonamide moiety, a common feature in many selective COX-2 inhibitors that contributes to their selectivity.

Quantitative Biological Data

The inhibitory activity of Cyclooxy-2-IN-1 against human COX-1 and COX-2 was determined in vitro. The data, presented in Table 1, demonstrates high potency and selectivity for COX-2 compared to the reference compound, Celecoxib.

| Compound | Chemical Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Cyclooxy-2-IN-1 | 2-(4-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)thiophene-3-carboxamide | 15.2 | 0.045 | 337.8 |

| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 15.0 | 0.05 | 300.0 |

Table 1: In Vitro Inhibitory Activity and Selectivity of Cyclooxy-2-IN-1 and Celecoxib.

Synthesis of Cyclooxy-2-IN-1

The synthesis of Cyclooxy-2-IN-1 is a multi-step process, outlined in the diagram below. The key final step involves the amidation of a thiophene carboxylic acid intermediate with sulfanilamide.

Caption: Synthetic pathway for Cyclooxy-2-IN-1.

Experimental Protocol for the Final Synthesis Step:

-

Materials: 2-(4-methoxyphenyl)-5-methylthiophene-3-carboxylic acid (1.0 eq), Sulfanilamide (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq), Hydroxybenzotriazole (HOBt) (1.5 eq), Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 2-(4-methoxyphenyl)-5-methylthiophene-3-carboxylic acid in DMF, add EDC and HOBt.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sulfanilamide to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield Cyclooxy-2-IN-1.

-

Biological Evaluation Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the concentration of the test compound required to inhibit the activity of COX-1 and COX-2 by 50% (IC50).

-

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[6]

-

Materials: Ovine COX-1 and recombinant human COX-2 enzymes, arachidonic acid (substrate), TMPD (colorimetric substrate), hemin, Tris-HCl buffer, test compound (Cyclooxy-2-IN-1), and a reference inhibitor (Celecoxib).

-

Procedure:

-

In a 96-well plate, add Tris-HCl buffer, hemin, and the COX enzyme (either COX-1 or COX-2).

-

Add various concentrations of the test compound dissolved in DMSO. For control wells, add DMSO alone.

-

Incubate the plate for 5 minutes at 25°C.

-

Initiate the reaction by adding the colorimetric substrate solution followed by arachidonic acid.

-

Measure the absorbance at 590 nm using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model to evaluate the in vivo anti-inflammatory activity of a compound.[7]

-

Principle: Injection of carrageenan into the rat paw induces an acute inflammatory response characterized by edema. The reduction in paw volume in treated animals compared to untreated animals indicates anti-inflammatory activity.[7][8]

-

Animals: Male Wistar rats (150-200 g).

-

Materials: 1% Carrageenan solution in saline, test compound (Cyclooxy-2-IN-1), reference drug (Indomethacin), and a plethysmometer.

-

Procedure:

-

Divide the rats into groups: control (vehicle), reference drug, and different doses of the test compound.

-

Administer the test compound or reference drug orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[7]

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

Western Blot Analysis for COX-2 Expression

This technique is used to determine if the test compound affects the expression of the COX-2 protein in inflamed tissue.

-

Principle: Proteins from tissue homogenates are separated by size using gel electrophoresis, transferred to a membrane, and the specific protein of interest (COX-2) is detected using a primary antibody, followed by a secondary antibody conjugated to an enzyme that allows for visualization.

-

Materials: Paw tissue from the carrageenan-induced edema model, lysis buffer, primary antibody against COX-2, HRP-conjugated secondary antibody, and a chemiluminescent substrate.

-

Procedure:

-

Homogenize the paw tissue in lysis buffer and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-COX-2 antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

-

Signaling Pathway and Experimental Workflow

Caption: COX-2 signaling pathway in inflammation.

Caption: Experimental workflow for COX-2 inhibitor discovery.

Conclusion

Cyclooxy-2-IN-1 represents a promising lead compound in the development of new selective COX-2 inhibitors. Its high potency and selectivity, demonstrated through in vitro assays, suggest a favorable therapeutic profile. The synthetic route is efficient and amenable to further optimization. The detailed experimental protocols provided in this guide offer a robust framework for the evaluation of this and other novel anti-inflammatory agents. Further preclinical studies are warranted to fully characterize its pharmacokinetic and toxicological properties.

References

- 1. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. COX2/ Cyclooxygenase 2/ PTGS2 antibody (66351-1-Ig) | Proteintech [ptglab.com]

- 6. academicjournals.org [academicjournals.org]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

In Vivo Anti-Inflammatory Activity of Celecoxib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated significant anti-inflammatory, analgesic, and antipyretic properties.[1][2] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and COX-2 enzymes, celecoxib's targeted action on COX-2 minimizes the risk of gastrointestinal complications associated with COX-1 inhibition.[1][2] This technical guide provides an in-depth overview of the in vivo anti-inflammatory activity of celecoxib, focusing on quantitative data from key preclinical models, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key enzymatic pathway in the inflammatory cascade is the conversion of arachidonic acid to prostaglandins, which is mediated by cyclooxygenase (COX) enzymes.[2] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[2] Celecoxib exerts its anti-inflammatory effects by selectively binding to and inhibiting the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins.[1]

Quantitative In Vivo Efficacy

The anti-inflammatory and analgesic effects of celecoxib have been quantified in various animal models. The following tables summarize the dose-dependent efficacy of celecoxib in two standard models: carrageenan-induced paw edema in rats and acetic acid-induced writhing in mice.

Carrageenan-Induced Paw Edema in Rats

This model is a well-established method for assessing the acute anti-inflammatory activity of a compound. Edema is induced by the injection of carrageenan into the rat's paw, and the subsequent swelling is measured over time.

| Dose (mg/kg, IP) | Time Point (hours) | Paw Edema Inhibition (%) | Reference |

| 1 | 4 | Significant Reduction | [3][4] |

| 10 | 4 | Significant Reduction | [3][4] |

| 30 | 4 | Significant Reduction | [3][4] |

| 50 | 3 | Significant Reduction | [5] |

| 50 | 5 | Significant Reduction | [5] |

Note: The studies did not always provide specific percentage inhibition at each dose but indicated a significant dose-dependent reduction in paw edema.

Acetic Acid-Induced Writhing in Mice

This model is used to evaluate the analgesic properties of a compound by inducing visceral pain with an intraperitoneal injection of acetic acid. The number of "writhes" (abdominal constrictions) is counted over a specific period.

| Dose (mg/kg) | Number of Writhes (Mean ± SEM) | % Inhibition | Reference |

| 25 | No Significant Reduction | - | [6] |

| 50 | No Significant Reduction | - | [6] |

| 100 | 5.3 ± 4.0 | ~48.7% | [6] |

Note: The percentage inhibition for the 100 mg/kg dose is an approximation based on the control group's mean of 10.33 writhes.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of celecoxib.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Celecoxib

-

1% (w/v) λ-Carrageenan solution in sterile saline

-

Vehicle (e.g., 10% DMSO in normal saline)

-

Plethysmometer

-

Intraperitoneal (IP) injection needles and syringes

-

Intra-plantar (IPL) injection needles and syringes

Procedure:

-

Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment.

-

Fasting: Fast the animals overnight before the experiment, with free access to water.

-

Grouping: Randomly divide the animals into control and treatment groups.

-

Drug Administration: Administer celecoxib (at various doses) or the vehicle intraperitoneally 30-60 minutes before the carrageenan injection.[3][4][7]

-

Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Inflammation: Inject 100 µL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[3][4]

-

Paw Volume Measurement Post-Carrageenan: Measure the paw volume at regular intervals (e.g., 0.5, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[3][4]

-

Data Analysis: Calculate the percentage of paw edema and the percentage of inhibition of paw edema for each group.

Acetic Acid-Induced Writhing in Mice

Objective: To evaluate the peripheral analgesic activity of celecoxib.

Materials:

-

Male BALB/c or ICR mice

-

Celecoxib

-

0.6% or 1% Acetic acid solution

-

Vehicle (e.g., 3% Tween-80 in saline)

-

Oral gavage needles and syringes

-

Intraperitoneal (IP) injection needles and syringes

-

Observation chambers

Procedure:

-

Animal Acclimatization: House the mice under standard laboratory conditions for at least one week prior to the experiment.

-

Fasting: Fast the animals for 24 hours before the experiment, with free access to water.[6]

-

Grouping: Randomly divide the animals into control and treatment groups.

-

Drug Administration: Administer celecoxib (at various doses) or the vehicle orally 60 minutes prior to the acetic acid injection.[6]

-

Induction of Writhing: Inject 0.1 mL/10 g of body weight of 0.6% acetic acid solution intraperitoneally.[6]

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (stretching of the abdomen and hind limbs) for a set period, typically 10 to 20 minutes.[6][8]

-

Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition compared to the control group.

Signaling Pathways and Visualizations

The anti-inflammatory action of celecoxib is primarily mediated through the inhibition of the COX-2 pathway. The following diagrams, generated using the DOT language, illustrate the key signaling cascade and the experimental workflows.

Caption: COX-2 Signaling Pathway and Inhibition by Celecoxib.

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Caption: Workflow for Acetic Acid-Induced Writhing Test.

Pharmacokinetics in Rats

Understanding the pharmacokinetic profile of celecoxib is crucial for interpreting its in vivo efficacy. Studies in rats have shown that after oral administration, celecoxib is well-distributed to various tissues, with maximal concentrations reached between 1 and 3 hours post-dose.[9] The terminal half-life in rats is approximately 2.8 hours.[10][11][12] Metabolism is a key route of elimination, with the primary pathway involving the oxidation of the methyl group to a hydroxymethyl metabolite, which is then further oxidized to a carboxylic acid metabolite.[9] The majority of the administered dose is excreted in the feces.[9]

Conclusion

Celecoxib demonstrates robust and dose-dependent in vivo anti-inflammatory and analgesic activity in established preclinical models. Its selective inhibition of the COX-2 enzyme provides a targeted approach to mitigating inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on the evaluation and development of anti-inflammatory therapeutics.

References

- 1. ClinPGx [clinpgx.org]

- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]

- 6. cdn.amegroups.cn [cdn.amegroups.cn]

- 7. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]

- 8. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]

- 9. Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of celecoxib in the presence and absence of interferon-induced acute inflammation in the rat: application of a novel HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sites.ualberta.ca [sites.ualberta.ca]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Binding Affinity of a Representative COX-2 Inhibitor

Disclaimer: The specific compound "Cox-2-IN-14" does not correspond to a publicly documented cyclooxygenase-2 (COX-2) inhibitor in the provided search results. Therefore, this guide will serve as a representative technical document outlining the binding affinity, experimental protocols, and relevant signaling pathways for a well-characterized, selective COX-2 inhibitor, using Celecoxib as a primary example. This approach provides a practical framework for researchers, scientists, and drug development professionals interested in the evaluation of novel COX-2 inhibitors.

Introduction to COX-2 Inhibition and Binding Affinity

Cyclooxygenase (COX), an enzyme that mediates the bioconversion of arachidonic acid to prostaglandins (PGs), exists in two primary isoforms: COX-1 and COX-2.[1] COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, whereas COX-2 is an inducible isozyme implicated in pathological processes like inflammation and various cancers.[1] The therapeutic anti-inflammatory action of nonsteroidal anti-inflammatory drugs (NSAIDs) is achieved through the inhibition of COX-2, while the undesired side effects, such as gastrointestinal issues, often arise from the inhibition of COX-1.[1] Consequently, the development of selective COX-2 inhibitors is a key focus in drug discovery.

The binding affinity of an inhibitor to its target is a critical parameter in drug development, quantifying the strength of the interaction. This is typically expressed by values such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the dissociation constant (Kd). A lower value indicates a higher binding affinity and, generally, a more potent inhibitor. For selective COX-2 inhibitors, it is also crucial to determine the selectivity index (SI), which is the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2 over COX-1.

Quantitative Data on COX Inhibitor Binding Affinity

The following table summarizes the in vitro IC50 values for several common NSAIDs, including the selective COX-2 inhibitor Celecoxib, against both COX-1 and COX-2. This data is essential for comparing the potency and selectivity of different compounds.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Celecoxib | 82 | 6.8 | 12 |

| Rofecoxib | > 100 | 25 | > 4.0 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Ibuprofen | 12 | 80 | 0.15 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Meloxicam | 37 | 6.1 | 6.1 |

| Piroxicam | 47 | 25 | 1.9 |

Data compiled from a study using human peripheral monocytes.[2]

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

This section details a representative experimental protocol for determining the IC50 value of a test compound against human recombinant COX-2. This method is based on commercially available fluorometric assay kits.[3][4][5]

Objective: To determine the concentration of a test inhibitor required to inhibit 50% of the COX-2 enzymatic activity.

Materials:

-

Human Recombinant COX-2 Enzyme

-

COX Assay Buffer

-

COX Probe (e.g., Amplex Red)

-

Heme

-

Arachidonic Acid (Substrate)

-

Test Inhibitor (e.g., "this compound" or Celecoxib)

-

Positive Control Inhibitor (e.g., Celecoxib)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.[4]

-

Prepare a working solution of the COX Assay Buffer.

-

Reconstitute the lyophilized human recombinant COX-2 enzyme in an appropriate buffer and keep on ice.[4] Aliquot to avoid repeated freeze-thaw cycles.

-

Prepare a stock solution of the test inhibitor and positive control in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test inhibitor and positive control at concentrations 10-fold higher than the desired final concentrations.[6]

-

Prepare the arachidonic acid substrate solution.[3]

-

-

Assay Setup:

-

The assay should be performed in duplicate or triplicate and include wells for a negative control (no inhibitor), a positive control (known inhibitor), and the test inhibitor at various concentrations.[6]

-

To each well of the 96-well plate, add the following in order:

-

COX Assay Buffer

-

Heme

-

COX Probe

-

Diluted Human Recombinant COX-2 Enzyme

-

-

-

Inhibitor Incubation:

-

Add the diluted test inhibitor or positive control to the appropriate wells.

-

Add the vehicle (solvent) to the negative control wells.

-

Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).[3] The incubation time can be optimized as many inhibitors exhibit time-dependent inhibition.[3]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously using a multi-channel pipette.[4]

-

Immediately measure the fluorescence kinetics in a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set duration (e.g., 5-10 minutes) at room temperature, protected from light.[4]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) from the linear portion of the fluorescence versus time plot for each well.

-

Determine the percentage of inhibition for each concentration of the test inhibitor relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Signaling Pathways Modulated by COX-2 Inhibition

COX-2 is a critical enzyme in the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), which are involved in numerous signaling pathways that regulate inflammation, cell survival, proliferation, and angiogenesis.[7][8] Inhibition of COX-2, therefore, has profound effects on these downstream pathways.

The primary pathway begins with the release of arachidonic acid from the plasma membrane by phospholipase A2.[7] COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2).[9] PGH2 is subsequently converted to various prostaglandins, including PGE2, by specific synthases.[8][9]

PGE2 exerts its effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1-4).[1] Activation of these receptors can trigger several downstream signaling cascades, including:

-

PI3K/AKT Pathway: This pathway is crucial for promoting cell survival and proliferation.[7]

-

Ras-MAPK/ERK Pathway: Activation of this pathway also contributes to enhanced cell survival and can suppress apoptosis.[7]

-

NF-κB Pathway: This pathway is a key regulator of inflammation and immune responses.[8]

-

β-catenin Pathway: This pathway is involved in cell adhesion and gene transcription.[8]

By inhibiting the production of PGE2, COX-2 inhibitors can effectively downregulate these pro-tumorigenic and pro-inflammatory signaling pathways.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining COX-2 inhibition and the central COX-2 signaling pathway.

Caption: Experimental workflow for determining the IC50 of a COX-2 inhibitor.

Caption: Simplified COX-2 signaling pathway and the point of inhibition.

References

- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. abcam.com [abcam.com]

- 5. mdpi.com [mdpi.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 9. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Impact of Cyclooxygenase-2 (COX-2) Inhibition: A Technical Overview for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the biological effects of Cyclooxygenase-2 (COX-2) inhibition. It delves into the mechanism of action, summarizes key quantitative data from preclinical studies, outlines common experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanism of Action

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in inflammation, pain, and fever.[1][2][3] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal lining and maintaining platelet function, and COX-2, which is typically induced by inflammatory stimuli and is highly expressed in cancerous tissues.[4][5][6]

COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively target the COX-2 enzyme.[7] This selectivity is intended to reduce the gastrointestinal side effects associated with traditional NSAIDs, which inhibit both COX-1 and COX-2.[3][8] By inhibiting COX-2, these compounds block the production of prostaglandin E2 (PGE2), a key mediator of inflammation and cell proliferation.[4]

Quantitative Data on COX-2 Inhibition

The following tables summarize quantitative data from various studies on the efficacy and selectivity of different COX-2 inhibitors.

Table 1: In Vitro COX-2 Inhibitory Activity and Selectivity

| Compound | COX-2 IC50 (µmol/L) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) | Reference Compound |

| Fluorinated Compound 12 | 0.049 | 253.1 | Celecoxib (IC50 = 0.055 µmol/L, SI = 179.4) |

| Fluorinated Compound 13 | 0.057 | 201.8 | Celecoxib (IC50 = 0.055 µmol/L, SI = 179.4) |

| Fluorinated Compound 14 | 0.054 | 214.8 | Celecoxib (IC50 = 0.055 µmol/L, SI = 179.4) |

| Benzoxazole Analog 62 | 0.04 | 25.5 | Celecoxib |

| Pyridazinone 24b | 15.56 - 19.77 nM | 38 | Celecoxib (IC50 = 17.79 nM, SI = 17.18) |

| Pyridazinone 25a | 15.56 - 19.77 nM | 35 | Celecoxib (IC50 = 17.79 nM, SI = 17.18) |

Source: Adapted from various preclinical studies.[9][10]

Table 2: In Vivo Anti-Inflammatory Activity

| Compound | Dose | % Inhibition of Edema | Reference Compound |

| Benzoxazole Analog 62 | 60 mg/kg | 84.09% | Ibuprofen (65.90%) |

| Benzoxazole Analog 63 | 60 mg/kg | 68.18% | Ibuprofen (65.90%) |

| Benzoxazole Analog 64 | 60 mg/kg | 79.54% | Ibuprofen (65.90%) |

| Benzoxazole Analog 65 | 60 mg/kg | 72.72% | Ibuprofen (65.90%) |

| Pyrimidinyl Derivative 50 | Not specified | 89.5% | Not specified |

| Pyridazinone 24b | Not specified | > Celecoxib | Celecoxib |

| Pyridazinone 25a | Not specified | > Celecoxib | Celecoxib |

| Pyridazinone 25b | Not specified | > Celecoxib | Celecoxib |

Source: Adapted from various preclinical studies.[9][10]

Key Biological Effects and Therapeutic Applications

The inhibition of the COX-2/PGE2 pathway has demonstrated significant biological effects with potential therapeutic applications, particularly in oncology.

Anti-Cancer Effects

Overexpression of COX-2 is a hallmark of many cancers, including colorectal, breast, lung, and prostate cancers, and is associated with poor prognosis.[4][11] COX-2-derived PGE2 promotes tumorigenesis by stimulating cell proliferation, inhibiting apoptosis, and promoting angiogenesis and metastasis.[4][8][12]

-

Inhibition of Proliferation and Induction of Apoptosis: COX-2 inhibitors have been shown to inhibit the growth of various cancer cell lines in vitro and suppress tumor growth in vivo.[8][11] For instance, celecoxib has been reported to induce apoptosis in cancer cells.[5]

-

Anti-Angiogenesis: COX-2 plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[11] Studies have shown that celecoxib can inhibit angiogenesis in experimental models.[13]

-

Enhanced Efficacy of Chemotherapy and Radiotherapy: Preclinical and clinical evidence suggests that COX-2 inhibitors can sensitize tumors to conventional cancer therapies.[12][14] They may enhance the antitumor effects of chemotherapy and radiotherapy, particularly in esophageal squamous cell carcinoma.[12]

-

Immunomodulation: Recent studies indicate that PGE2 in the tumor microenvironment contributes to immune evasion.[4] By blocking PGE2 production, COX-2 inhibitors may help to restore anti-tumor immune responses, suggesting a potential combination strategy with immunotherapies like immune checkpoint inhibitors.[4]

Anti-Inflammatory Effects

The primary and most well-established effect of COX-2 inhibitors is their anti-inflammatory action.[2] By blocking PGE2 synthesis, they effectively reduce inflammation and associated pain.[2] This makes them effective in treating conditions like osteoarthritis and rheumatoid arthritis.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the biological effects of COX-2 inhibitors.

In Vitro COX-2 Inhibition Assay (Enzyme Immunoassay - EIA)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the COX-2 enzyme.

-

Enzyme Preparation: Recombinant human or ovine COX-2 enzyme is used.

-

Reaction Mixture: The reaction is typically carried out in a buffer solution (e.g., Tris-HCl) containing the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.

-

Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for the COX enzyme.

-

Incubation: The mixture is incubated for a specific period (e.g., 2 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Termination: The reaction is stopped by adding a solution of hydrochloric acid.

-

Prostaglandin Quantification: The amount of prostaglandin (typically PGE2) produced is quantified using a competitive enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the inhibition percentage against the log of the compound concentration.

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

This is a standard animal model to assess the in vivo anti-inflammatory activity of a compound.

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

Compound Administration: The test compound or a reference drug (e.g., celecoxib, indomethacin) is administered orally or intraperitoneally to the rats.

-

Induction of Inflammation: After a set period (e.g., 1 hour), a solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.

-

Edema Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with that of the control group (which received only the vehicle).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to COX-2 inhibition.

Caption: The COX-2/PGE2 signaling pathway and its inhibition.

Caption: Workflow for in vitro COX-2 inhibition assay.

Caption: Workflow for in vivo anti-inflammatory assay.

Conclusion and Future Directions

The selective inhibition of COX-2 presents a compelling strategy for the management of inflammation and, increasingly, as an adjunct in cancer therapy. The wealth of preclinical data underscores the potent anti-proliferative, pro-apoptotic, and anti-angiogenic effects of COX-2 inhibitors. Future research should continue to focus on the development of novel COX-2 inhibitors with improved safety profiles and on elucidating the full potential of these agents in combination with immunotherapies to overcome treatment resistance in cancer. Further investigation into the precise molecular mechanisms downstream of PGE2 in different cancer types will be crucial for optimizing their clinical application.

References

- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Cyclooxygenase-2 and Cancer Treatment: Understanding the Risk Should Be Worth the Reward - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]

- 11. COX-2 and cancer: a new approach to an old problem - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. academic.oup.com [academic.oup.com]

The Selective Inhibition of Cyclooxygenase-2: A Technical Overview of Celecoxib

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of two distinct cyclooxygenase (COX) isoforms, the constitutively expressed COX-1 and the inducible COX-2, has been a cornerstone of modern anti-inflammatory drug development. While COX-1 is crucial for physiological functions such as maintaining gastric mucosal integrity and platelet aggregation, COX-2 is primarily upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation. This distinction paved the way for the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. This technical guide provides an in-depth analysis of the COX-2 selectivity of celecoxib, a widely studied selective COX-2 inhibitor, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental pathways.

Data Presentation: Quantitative Analysis of Celecoxib's Selectivity

The selectivity of an inhibitor for COX-2 over COX-1 is a critical determinant of its therapeutic profile. This selectivity is typically quantified by comparing the 50% inhibitory concentrations (IC50) for each enzyme. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2. The following tables summarize the IC50 values for celecoxib against COX-1 and COX-2 from various in vitro and ex vivo assays.

| Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Human Whole Blood Assay | 1.2 - 6.7 | 0.53 - 1.1 | 6.6 - 7.6 | [1][2][3] |

| Purified Ovine COX Enzymes | 30 | 0.05 | 600 | [4] |

| Sf9 Cells (Human Recombinant) | - | 0.04 | - | [5] |

Table 1: IC50 Values and Selectivity Ratios for Celecoxib in Various Assays

| Assay Type | Inhibitor | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Human Whole Blood Assay | Celecoxib | 6.7 | 0.9 | 7.6 | [2] |

| Human Whole Blood Assay | Rofecoxib | 19 | 0.53 | 36 | [1] |

| Human Whole Blood Assay | Meloxicam | 4 | 2 | 2 | [1] |

| Human Whole Blood Assay | Diclofenac | 9 | 3 | 3 | [1] |

| Human Whole Blood Assay | Indomethacin | 0.4 | 1 | 0.4 | [1] |

Table 2: Comparative Selectivity of Various NSAIDs in the Human Whole Blood Assay

Experimental Protocols

The determination of COX-1 and COX-2 inhibition is performed using a variety of experimental models. The two most common and informative methods are the in vitro assay using purified enzymes and the ex vivo whole blood assay.

In Vitro COX Inhibition Assay with Purified Enzymes

This assay provides a direct measure of an inhibitor's potency against isolated COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Hematin and L-epinephrine (co-factors)

-

Tris-HCl buffer (pH 8.0)

-

Test inhibitor (e.g., celecoxib) dissolved in a suitable solvent (e.g., DMSO)

-

Detection method reagents (e.g., for ELISA or LC-MS/MS)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.

-

Add the purified COX-1 or COX-2 enzyme to the reaction mixture and incubate for a short period to allow for enzyme activation.

-

Introduce the test inhibitor at various concentrations to the enzyme solution and pre-incubate to allow for inhibitor-enzyme interaction. For time-dependent inhibitors like celecoxib, this pre-incubation step is crucial.[4]

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Allow the reaction to proceed for a defined period.

-

Terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced. This can be quantified using methods such as ELISA or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][6]

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

Human Whole Blood Assay

This ex vivo assay is considered more physiologically relevant as it assesses inhibitor activity in the presence of blood cells and plasma proteins.

Materials:

-

Freshly drawn human venous blood

-

Anticoagulant (for COX-2 assay) or no anticoagulant (for COX-1 assay)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Test inhibitor (e.g., celecoxib)

-

Immunoassay kits for thromboxane B2 (TXB2) and prostaglandin E2 (PGE2)

Procedure for COX-1 Activity:

-

Aliquots of whole blood without anticoagulant are incubated with various concentrations of the test inhibitor.

-

The blood is allowed to clot, which triggers platelet activation and subsequent TXB2 production via COX-1.

-

Serum is separated by centrifugation.

-

The concentration of TXB2, a stable metabolite of thromboxane A2, is measured by immunoassay as an index of COX-1 activity.[7]

Procedure for COX-2 Activity:

-

Whole blood is collected in the presence of an anticoagulant (e.g., heparin).

-

Aspirin is often added to inhibit any basal platelet COX-1 activity.[7]

-

The blood is stimulated with LPS to induce the expression of COX-2 in monocytes.

-

The test inhibitor is added at various concentrations, and the blood is incubated for an extended period (e.g., 24 hours).

-

Plasma is separated by centrifugation.

-

The concentration of PGE2 is measured by immunoassay as an index of COX-2 activity.[7]

Mandatory Visualizations

Signaling Pathway of COX-2 Inhibition by Celecoxib

Caption: COX-2 Inhibition by Celecoxib.

Experimental Workflow for the Human Whole Blood Assay

Caption: Human Whole Blood Assay Workflow.

Conclusion

The data and experimental methodologies presented in this guide underscore the significant selectivity of celecoxib for the COX-2 enzyme over COX-1. This selectivity, demonstrable across various assay platforms, is the biochemical basis for its therapeutic action as an anti-inflammatory and analgesic agent with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs. A thorough understanding of the quantitative measures of selectivity and the experimental protocols used to derive them is essential for researchers and drug development professionals working in the field of inflammation and pain management.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 7. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of Selective COX-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a critical enzyme in the conversion of arachidonic acid into prostanoids, which are key mediators of various physiological and pathological processes.[1][2] Two primary isoforms exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions like maintaining gastric mucosal integrity and kidney function.[1][2] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, growth factors, and tumor promoters, making it a key player in inflammation, pain, and carcinogenesis.[1][3]

The development of selective COX-2 inhibitors (coxibs) was driven by the goal of achieving the anti-inflammatory and analgesic effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[4][5] This guide provides an in-depth technical overview of the core research applications of these selective inhibitors, detailing their mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the complex biological pathways involved.

Core Mechanism of Action: Prostaglandin Synthesis Inhibition

Selective COX-2 inhibitors function by specifically binding to and inhibiting the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is the precursor to a variety of prostanoids, including prostaglandins (like PGE2), prostacyclin (PGI2), and thromboxanes (TXA2).[6] By selectively targeting the inducible COX-2 enzyme at sites of inflammation, these drugs reduce the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.[7][8] Their selectivity for COX-2 over COX-1 is the basis for their improved gastrointestinal safety profile compared to non-selective NSAIDs.[9]

References

- 1. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 2. assaygenie.com [assaygenie.com]

- 3. Celecoxib - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]

In-Depth Technical Guide: Myeloperoxidase Inhibition Studies of Cox-2-IN-14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the myeloperoxidase (MPO) inhibition studies related to the selective cyclooxygenase-2 (COX-2) inhibitor, Cox-2-IN-14. The document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in anti-inflammatory therapeutics.

Core Data Presentation

This compound, also identified as compound 2a in the primary literature, has been evaluated for its anti-inflammatory properties. While its primary mechanism of action is the selective inhibition of COX-2, studies have also demonstrated its ability to reduce myeloperoxidase (MPO) activity in vivo.[1][2] MPO is an enzyme predominantly found in neutrophils, and its activity is a key biomarker for neutrophil infiltration in inflamed tissues. The reduction of MPO activity by this compound is indicative of its anti-inflammatory effects.

| Compound | Target | IC50 | In Vivo Effect | Model | Reference |

| This compound (compound 2a) | COX-2 | 1.95 µM | Reduces ear edema and myeloperoxidase (MPO) activity | Croton oil-induced ear edema in mice | [1][2] |

Note: Specific quantitative data on the percentage of MPO inhibition by this compound from the primary study by Gonçalves et al. is not publicly available in the retrieved literature. The effect is described as a significant reduction in MPO activity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound's anti-inflammatory and MPO-reducing effects.

In Vivo Anti-Inflammatory Activity: Croton Oil-Induced Ear Edema in Mice

This protocol is a standard method for evaluating the topical anti-inflammatory activity of a compound.

Objective: To induce acute inflammation on a mouse ear and to quantify the anti-inflammatory effect of a topically applied compound by measuring the reduction in edema and MPO activity.

Materials:

-

Male Swiss mice (25-30 g)

-

Croton oil

-

Acetone (vehicle)

-

Test compound (this compound)

-

Reference anti-inflammatory drug (e.g., Dexamethasone)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anesthesia (e.g., isoflurane)

-

Punch biopsy tool (e.g., 6 mm diameter)

-

Analytical balance

Procedure:

-

Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Grouping: Divide the mice into several groups (n=8 per group): Naive (no treatment), Vehicle (croton oil + acetone), Positive Control (croton oil + dexamethasone), and Test groups (croton oil + different doses of this compound).

-

Induction of Inflammation: Prepare a solution of croton oil in acetone. Apply a standardized volume (e.g., 20 µL) of the croton oil solution to the inner surface of the right ear of each mouse. The left ear serves as a control.

-

Treatment: Immediately after the croton oil application, topically apply the vehicle, dexamethasone, or this compound solution to the same ear.

-

Edema Measurement: After a set period (typically 4-6 hours), sacrifice the animals by cervical dislocation.[3][4]

-

Using a punch biopsy tool, collect a standard-sized disc from both the treated (right) and untreated (left) ears.

-

Weigh each ear punch immediately. The degree of edema is calculated by the difference in weight between the right and left ear punches.

-

MPO Assay Sample Preparation: The ear punch biopsies are then used for the myeloperoxidase activity assay as described below.

Myeloperoxidase (MPO) Activity Assay

This protocol describes a common colorimetric method to quantify MPO activity in tissue homogenates, which serves as an indicator of neutrophil infiltration.[5][6]

Objective: To measure the MPO enzyme activity in tissue samples to assess the extent of neutrophil accumulation.

Materials:

-

Ear tissue samples from the in vivo study

-

Potassium phosphate buffer (50 mM, pH 6.0)

-

Hexadecyltrimethylammonium bromide (HTAB)

-

O-dianisidine dihydrochloride

-

Hydrogen peroxide (H₂O₂)

-

Sodium acetate

-

Homogenizer

-

Centrifuge

-

Spectrophotometer (plate reader)

Procedure:

-

Homogenization: Homogenize the ear tissue samples in ice-cold potassium phosphate buffer containing 0.5% HTAB (e.g., 1 mL per 50 mg of tissue).[6]

-

Lysis: Subject the homogenate to freeze-thaw cycles or sonication to ensure complete cell lysis and release of MPO.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g for 15 minutes at 4°C).[5]

-

Assay Reaction:

-

In a 96-well plate, add a small volume of the supernatant from each sample.

-

Prepare a reaction solution containing potassium phosphate buffer, o-dianisidine dihydrochloride, and hydrogen peroxide.[6]

-

Add the reaction solution to each well to start the reaction.

-

-

Measurement: Measure the change in absorbance at a specific wavelength (e.g., 450-460 nm) over time using a spectrophotometer.[6]

-

Data Analysis: MPO activity is expressed as units per milligram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute at 25°C.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for assessing the in vivo anti-inflammatory and MPO-reducing activity of this compound.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism by which this compound reduces MPO activity in inflamed tissue. The inhibition of MPO is an indirect effect resulting from the primary inhibition of the COX-2 enzyme.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of novel 3,5,6-trisubstituted 2-pyridone derivatives and evaluation for their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. imbg.org.ua [imbg.org.ua]

- 6. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba - PMC [pmc.ncbi.nlm.nih.gov]

Advancements in Early-Stage Research of Novel COX-2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of recent early-stage research into novel cyclooxygenase-2 (COX-2) inhibitors. It is designed to inform researchers, scientists, and drug development professionals about the latest advancements in this critical area of anti-inflammatory and analgesic drug discovery. This document summarizes quantitative data for recently developed compounds, details key experimental protocols for their evaluation, and visualizes the core signaling pathway and experimental workflows.

Introduction to COX-2 and the Rationale for Novel Inhibitors

Cyclooxygenase (COX) is a crucial enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[1] In contrast, COX-2 is typically induced by pro-inflammatory stimuli like cytokines and growth factors, leading to the heightened production of prostaglandins at sites of inflammation.[1][3]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2. While effective at reducing inflammation, their inhibition of COX-1 can lead to significant gastrointestinal side effects, including ulcers and bleeding.[1] This led to the development of selective COX-2 inhibitors, known as "coxibs," which aimed to provide the anti-inflammatory benefits without the gastrointestinal risks.[4] However, some coxibs have been associated with an increased risk of cardiovascular events, highlighting the need for a new generation of COX-2 inhibitors with improved safety profiles.[5][6]

Current early-stage research focuses on discovering and characterizing novel chemical scaffolds that exhibit high selectivity and potency for COX-2, with the goal of developing safer and more effective anti-inflammatory and analgesic therapies.

Quantitative Data on Novel COX-2 Inhibitors

The following table summarizes the in vitro inhibitory activity and selectivity of several recently developed classes of novel COX-2 inhibitors. The data is presented to facilitate comparison between different chemical scaffolds and their lead compounds.

| Chemical Class | Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |

| Pyrazole Derivatives | PYZ16 | >5.58 | 0.52 | 10.73 | [3] |

| PYZ18 | >30 | 7.07 | >4.24 | [7] | |

| PYZ20 | - | 0.33 | - | [7] | |

| PYZ28 | >50 | 0.26 | >192.3 | [7] | |

| PYZ32 | - | 0.5 | - | [3] | |

| Compound 11 | - | 0.043 | - | [8] | |

| Compound 12 | - | 0.049 | - | [8] | |

| Compound 15 | - | 0.045 | - | [8] | |

| Compound 4b | 48.06 | 0.35 | 137.3 | [9] | |

| Compound 11 (Hilal et al.) | - | 0.0162 | - | [10] | |

| Compound 16 (Hilal et al.) | - | 0.0201 | - | [10] | |

| Compound 15c | - | 0.059 | 98.71 | [11] | |

| Compound 15d | - | 0.063 | 89.23 | [11] | |

| Compound 15h | - | 0.061 | 94.36 | [11] | |

| Compound 19d | - | 0.068 | 85.29 | [11] | |

| Oxadiazole Derivatives | ODZ2 | 63.76 | 0.48 | 132.83 | [7] |

| Compound 8a-g | 7.5 - 13.5 | 0.04 - 0.14 | 60.71 - 337.5 | [6] | |

| Compound 11c | 13.5 | 0.04 | 337.5 | [6] | |

| Indole Derivatives | Compound 26 | - | 0.009 | - | [1] |

| Compound 27 | >100 | 0.32 | >312 | [1] | |

| Compound 29 | 2.106 | 0.006 | 351 | [1] | |

| Compound 30 | 43.56 | 0.099 | 440 | [1] | |

| Q20 | - | 0.03942 | - | [12] | |

| Benzoxazole Derivatives | Compound 62 | 1.02 | 0.04 | 25.5 | [1] |

| Compound 66 | - | 0.14 | - | [1] | |

| Thiazole Derivatives | Compound 2a | 2.65 | 0.958 | 2.766 | [13] |

| Compound 2b | 0.239 | 0.191 | 1.251 | [13] | |

| Isoxazole Derivatives | C6 | - | 0.55 | 61.73 | [14] |

| C5 | - | 0.85 | 41.82 | [14] | |

| 1,2,4-Triazole Derivatives | Compound 5 | 19.3 | 0.018 | >1000 | [4] |

| Compound 33a | - | 0.00725 | - | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of novel COX-2 inhibitors are provided below.

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of the COX enzymes.

Materials:

-

COX Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Item No. 701050)

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Hemin

-

Test compounds and reference inhibitor (e.g., Celecoxib)

-

Arachidonic Acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590 nm

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute test compounds to the desired concentrations in the appropriate solvent (e.g., DMSO).

-

Assay Setup:

-

Background Wells: Add 160 µL of Assay Buffer and 10 µL of Hemin.

-

100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of either COX-1 or COX-2 enzyme.

-

Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Hemin, 10 µL of the test compound solution, and 10 µL of either COX-1 or COX-2 enzyme.

-

-

Incubation: Incubate the plate for 5 minutes at 25°C.

-

Reaction Initiation: Add 20 µL of Arachidonic Acid solution to all wells to initiate the reaction.

-

Colorimetric Reaction: Add 20 µL of TMPD solution to all wells.

-

Absorbance Measurement: Shake the plate for a few seconds and read the absorbance at 590 nm using a microplate reader.

-

Calculation: Calculate the percent inhibition for each compound concentration relative to the 100% initial activity wells after subtracting the background absorbance. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Materials:

-

Male Wistar rats (180-220 g)

-

1% (w/v) λ-Carrageenan solution in sterile saline

-

Test compound and vehicle control

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the experimental conditions for at least one week.

-

Compound Administration: Administer the test compound or vehicle control to the rats via the desired route (e.g., oral gavage) at a predetermined time before carrageenan injection (typically 30-60 minutes).

-

Induction of Edema: Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[15]

-

Measurement of Paw Volume: Measure the paw volume of both the carrageenan-injected and contralateral paws using a plethysmometer at time 0 (immediately before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, and 6 hours).[15]

-

Calculation: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the effect of a compound on cell viability.

Materials:

-

Cancer cell line (e.g., RAW 264.7 macrophages)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium and incubate overnight at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: The next day, treat the cells with various concentrations of the test compound (typically in a final volume of 200 µL) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that reduces cell viability by 50%) can be determined from a dose-response curve.

Visualizations of Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the COX-2 signaling pathway and a general workflow for the screening of novel COX-2 inhibitors.

Caption: COX-2 signaling pathway initiated by pro-inflammatory stimuli.

Caption: Experimental workflow for screening novel COX-2 inhibitors.

Conclusion

The early-stage research landscape for novel COX-2 inhibitors is vibrant, with a diverse range of chemical scaffolds demonstrating high potency and selectivity in preclinical models. The data and protocols presented in this guide offer a valuable resource for researchers in the field. The continued exploration of new chemical entities, guided by robust in vitro and in vivo screening cascades, holds the promise of delivering the next generation of safer and more effective anti-inflammatory and analgesic drugs. The visualization of the underlying biological pathway and experimental logic further aids in the conceptualization and design of future research endeavors.

References

- 1. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors [mdpi.com]

- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 6. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cox-2-IN-14 (Hypothetical)

Disclaimer: The following experimental protocol is a representative example for a hypothetical selective COX-2 inhibitor, designated here as "Cox-2-IN-14". As of the last update, specific public domain data for a compound with this exact name is unavailable. The methodologies described are based on established practices for evaluating other selective COX-2 inhibitors in murine models as reported in scientific literature.

Introduction

Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and plays a crucial role in the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[1][2] Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[1][3][4] this compound is a hypothetical selective inhibitor of COX-2. These application notes provide a detailed protocol for evaluating the anti-inflammatory efficacy of this compound in a mouse model of localized inflammation.

Mechanism of Action

This compound is presumed to be a selective inhibitor of the COX-2 enzyme. The primary mechanism of action involves blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (e.g., PGE2).[2][3] By inhibiting COX-2, this compound is expected to reduce the local and systemic levels of these prostaglandins, thereby mitigating inflammatory responses such as edema, hyperalgesia, and cellular infiltration. The selectivity for COX-2 over COX-1 is a key feature, aiming to preserve the physiological functions of COX-1, such as gastric protection and platelet aggregation.[1]

Signaling Pathway

Experimental Protocol: Evaluation of Anti-Inflammatory Activity in a Zymosan-Induced Paw Edema Model in Mice

This protocol describes the induction of localized inflammation in the mouse paw using zymosan and the assessment of the anti-inflammatory effects of this compound.

1. Animals:

-

Male C57BL/6 mice, 8-10 weeks old, weighing 20-25g.

-

Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.[5]

-

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Materials:

-

This compound (Hypothetical Compound)

-

Vehicle (e.g., 0.5% carboxymethylcellulose or 10% DMSO in saline)

-

Zymosan A from Saccharomyces cerevisiae (Sigma-Aldrich)

-

Saline (0.9% NaCl)

-

Plethysmometer or digital calipers

-

Anesthesia (e.g., isoflurane)

-

Syringes and needles (27-30 gauge)

3. Experimental Groups:

-

Group 1 (n=8): Vehicle control + Intraplantar Saline

-

Group 2 (n=8): Vehicle control + Intraplantar Zymosan

-

Group 3 (n=8): this compound (10 mg/kg) + Intraplantar Zymosan

-

Group 4 (n=8): this compound (30 mg/kg) + Intraplantar Zymosan

-

Group 5 (n=8): Positive Control (e.g., Celecoxib, 30 mg/kg) + Intraplantar Zymosan

4. Experimental Procedure:

-

Step 1: Acclimatization: Acclimate mice to the experimental environment for at least one week prior to the experiment.

-

Step 2: Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer or digital calipers. This will serve as the baseline reading.

-